2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine
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Overview
Description
2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. The presence of a bromine atom on the phenyl ring adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered electronic properties.
Coupling Products: Complex molecules with extended conjugation.
Scientific Research Applications
2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target it interacts with. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-phenyl-1H-imidazo[4,5-C]pyridine
- 3-Bromo-phenyl-1H-imidazo[4,5-C]pyridine
- 2-(4-Bromo-phenyl)-1H-imidazo[4,5-C]pyridine
Uniqueness
2-(3-Bromophenyl)-1h-imidazo[4,5-c]pyridine is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
850348-92-4 |
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Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)12-15-10-4-5-14-7-11(10)16-12/h1-7H,(H,15,16) |
InChI Key |
PHYPIJBEYMWJJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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